molecular formula C7H14BN3O2 B1454966 (1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid CAS No. 1086063-73-1

(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid

Cat. No.: B1454966
CAS No.: 1086063-73-1
M. Wt: 183.02 g/mol
InChI Key: UCQQESQCZFLTNP-UHFFFAOYSA-N
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Description

(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid is a useful research compound. Its molecular formula is C7H14BN3O2 and its molecular weight is 183.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of (1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid is the formation of carbon-carbon bonds in organic synthesis . This compound is a type of organoboron reagent, which is widely used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a powerful tool for forming carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .

Mode of Action

The this compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura cross-coupling reaction, the boronic acid compound acts as a nucleophile, transferring a group to a metal catalyst, typically palladium . This process results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, facilitated by this compound, is a key step in many biochemical pathways. This reaction is used to create a wide variety of organic compounds, including pharmaceuticals, agrochemicals, and materials for electronics . The downstream effects of these pathways depend on the specific compounds being synthesized.

Pharmacokinetics

It’s worth noting that organoboron compounds, in general, are known for their stability and environmental benignity , which can impact their bioavailability and distribution in a chemical reaction environment.

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds . This enables the synthesis of a wide variety of complex organic compounds. The specific molecular and cellular effects of the compound’s action depend on the particular compounds being synthesized.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . This means that the reaction can proceed in a variety of environments and can tolerate the presence of many different functional groups . Additionally, the stability of organoboron compounds allows them to maintain their efficacy in a variety of conditions .

Properties

IUPAC Name

[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14BN3O2/c1-10(2)3-4-11-6-7(5-9-11)8(12)13/h5-6,12-13H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQQESQCZFLTNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1)CCN(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743835
Record name {1-[2-(Dimethylamino)ethyl]-1H-pyrazol-4-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086063-73-1
Record name {1-[2-(Dimethylamino)ethyl]-1H-pyrazol-4-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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